1-(2-Methoxyphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea
Description
This urea derivative features a 2-methoxyphenyl group linked via a urea bridge to an ethylamino chain terminating in a 5-(pyrrolidin-1-yl)pyridazine moiety. The methoxy group enhances solubility and modulates electronic properties, while the pyrrolidine-pyridazine segment may confer selectivity toward biological targets such as kinases or G-protein-coupled receptors (GPCRs). Comparisons are thus inferred from structurally related urea derivatives.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-26-16-7-3-2-6-15(16)22-18(25)20-9-8-19-17-12-14(13-21-23-17)24-10-4-5-11-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,19,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDPCXQSWSJKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCNC2=NN=CC(=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Methoxyphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a member of the urea family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a methoxyphenyl group, a pyrrolidinyl moiety, and a pyridazinyl amino group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of urea structures often exhibit antimicrobial properties. For example, compounds with similar urea linkages have shown moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . The specific activity of this compound against these pathogens remains to be fully characterized.
Inhibition Studies
Inhibition studies have demonstrated that similar compounds can act as inhibitors for several enzymes involved in inflammatory pathways. For instance, some urea derivatives have shown IC50 values in the nanomolar range against p38 MAPK, an important target in inflammatory diseases . Although specific data for our compound is limited, it is reasonable to hypothesize similar inhibitory potential based on structural similarities.
Structure-Activity Relationship (SAR)
The biological activity of urea derivatives is often influenced by their structural components. The presence of the methoxy group has been associated with enhanced lipophilicity, which may improve cell membrane permeability and bioavailability . Moreover, the pyrrolidinyl and pyridazinyl groups can contribute to the binding affinity towards biological targets, enhancing their pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of closely related compounds:
- Antibacterial Properties : A study on pyrazolyl-ureas indicated moderate antibacterial activity with MIC values suggesting efficacy against common bacterial strains .
- Inflammation Models : Research on similar compounds demonstrated significant inhibition of TNFα production in LPS-stimulated cells, indicating potential anti-inflammatory effects .
- Crystal Structure Analysis : The crystal structures of related compounds have been elucidated, providing insights into their binding modes and interactions at the molecular level .
Data Table
| Activity Type | Compound | Target/Pathway | IC50/MIC |
|---|---|---|---|
| Antibacterial | This compound | S. aureus, E. coli | TBD |
| Enzyme Inhibition | Similar Urea Derivatives | p38 MAPK | IC50 ~ 53 nM |
| Anti-inflammatory | Related Urea Compounds | TNFα Production | IC50 ~ 0.004 μM |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
2.3 Hypothetical Pharmacological Profiles
- Kinase Inhibition : Pyrrolidine and pyridazine motifs are common in kinase inhibitors (e.g., c-Met inhibitors).
- GPCR Modulation : Urea derivatives often target serotonin or dopamine receptors; the methoxy group may enhance blood-brain barrier penetration.
- Metabolic Regulation : Analogs like Compound 1 () indicate urea’s role in glucokinase activation, though the target compound’s bulkier substituents may redirect activity .
Comparative Data Table
Notes and Limitations
- Evidence Gaps: No direct pharmacological or kinetic data for the target compound are available in the provided materials.
- Contradictions : Electron-donating (methoxy) vs. electron-withdrawing (trifluoromethyl) groups in urea derivatives may lead to opposing effects on receptor binding, necessitating experimental validation.
Q & A
Q. Advanced SAR Analysis
- Pyridazine Substitution : Electron-withdrawing groups (e.g., Cl, CF₃) at the pyridazine 5-position enhance target binding affinity in related compounds, as shown in antiproliferative assays .
- Pyrrolidine Flexibility : Replacing pyrrolidine with piperidine reduces conformational rigidity, potentially altering receptor selectivity. Computational docking studies are recommended to validate this .
- Methoxyphenyl Position : Ortho-substitution (2-methoxy) improves metabolic stability compared to para-substitution, as demonstrated in pharmacokinetic studies of similar ureas .
What analytical methods are most reliable for confirming the compound’s structure and purity?
Q. Basic Analytical Validation
- NMR Spectroscopy : ¹H NMR should resolve the urea NH protons (δ 8.2–9.1 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~410.2) .
- HPLC Purity : Use a C18 column with UV detection at 254 nm; ≥95% purity is recommended for biological testing .
How can researchers resolve contradictions in biological activity data across different assay systems?
Q. Advanced Data Reconciliation
- Assay-Specific Variables : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times may explain discrepancies. Validate activity in ≥3 independent assays .
- Solubility Effects : Poor solubility in aqueous buffers (common for lipophilic ureas) can lead to false negatives. Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility via nephelometry .
What strategies are effective for identifying the compound’s molecular targets?
Q. Advanced Target Identification
- Affinity Chromatography : Immobilize the compound on sepharose beads and screen cellular lysates for binding proteins .
- SPR Biosensing : Measure real-time binding kinetics to suspected targets (e.g., kinases or GPCRs) .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal genes essential for compound activity .
How should researchers validate analytical methods for quantifying the compound in biological matrices?
Q. Basic Method Validation
- Calibration Curves : Use spiked plasma/serum samples (1–1000 ng/mL) with deuterated internal standards .
- Recovery Testing : Compare extraction efficiency (e.g., protein precipitation vs. SPE) with acceptance criteria ≥80% .
- LOD/LOQ : Establish limits of detection (LOD <1 ng/mL) and quantification (LOQ <5 ng/mL) via signal-to-noise ratios .
What in vitro assays are suitable for evaluating the compound’s antiproliferative activity?
Q. Advanced Assay Design
- Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., A549, HeLa) with 72-hour exposure .
- Dose-Response : Test 10 concentrations (0.1–100 µM) and calculate IC₅₀ values using nonlinear regression .
- Control Compounds : Include cisplatin or doxorubicin as positive controls .
How can metabolic stability and pharmacokinetics be assessed in preclinical models?
Q. Advanced ADME Profiling
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In Vivo PK : Administer IV/PO doses (5–25 mg/kg) in rodents and collect plasma samples over 24 hours .
What methodologies are recommended for acute toxicity evaluation?
Q. Advanced Toxicology
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) with dose escalation (5–2000 mg/kg) in rodents .
- Histopathology : Examine liver, kidney, and heart tissues post-mortem .
- Biomarkers : Measure ALT, AST, and creatinine levels to assess organ damage .
How can solubility and formulation challenges be addressed for in vivo studies?
Q. Advanced Formulation Strategies
- Co-Solvents : Use PEG-400 or Captisol® to enhance aqueous solubility .
- Nanoformulations : Develop liposomal or PLGA-based carriers to improve bioavailability .
- Solid Dispersion : Spray-drying with PVP-VA64 increases dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
